

# Comparing the oncogenic potential of different FOXM1 isoforms.

Author: BenchChem Technical Support Team. Date: December 2025



# Oncogenic Potential of FOXM1 Isoforms: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis and therapeutic resistance. Alternative splicing of the FOXM1 gene gives rise to several isoforms, with FOXM1B and FOXM1C being the most studied for their roles in oncogenesis. This guide provides a comparative analysis of the oncogenic potential of different FOXM1 isoforms, supported by experimental data, detailed methodologies, and visualization of associated signaling pathways.

### **Comparative Analysis of Oncogenic Potential**

The primary transcriptionally active and oncogenic isoforms of FOXM1 are FOXM1B and FOXM1C. In contrast, FOXM1A, which contains two alternatively spliced exons (Va and VIIa), is generally considered to be transcriptionally inactive and may act as a transcriptional repressor.[1][2] Another isoform, FOXM1D, which includes exon VIIa, is also a transcriptional activator and has been implicated in promoting metastasis.[2][3]

The oncogenic activities of FOXM1B and FOXM1C manifest through the transcriptional regulation of a wide array of genes involved in cell proliferation, survival, invasion, metastasis,



Check Availability & Pricing

and angiogenesis. While both isoforms are oncogenic, emerging evidence suggests they may have distinct expression patterns and potencies in different cancer types.

### **Quantitative Comparison of In Vitro Oncogenic Activity**



| Experimental<br>Assay                     | Cell Line                         | Isoform<br>Comparison               | Key Findings                                                                                                                                              | Reference |
|-------------------------------------------|-----------------------------------|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Soft Agar Colony<br>Formation             | A2780CP<br>(Ovarian Cancer)       | FOXM1B vs.<br>FOXM1C                | FOXM1B exhibited a 10- fold greater transforming potential than FOXM1C.                                                                                   | [1]       |
| Migration &<br>Invasion                   | Pancreatic<br>Cancer Cells        | FOXM1B and<br>FOXM1C vs.<br>Control | Both FOXM1B and FOXM1C promoted migration and invasion. FOXM1C was the predominantly expressed isoform and its levels correlated with metastatic ability. | [4]       |
| Migration &<br>Invasion                   | Ovarian Cancer<br>Cells           | FOXM1B vs.<br>FOXM1C                | FOXM1B was reported to more strongly enhance invasion and migration, while FOXM1C was implicated in proliferation, migration, and invasion.               |           |
| Metastasis-<br>related Gene<br>Expression | Hepatocellular<br>Carcinoma Cells | FOXM1B vs.<br>Control               | Overexpression of FOXM1B in an Arf-null background led                                                                                                    | [5]       |



to the activation of genes involved in metastasis, including Stathmin, lysyl oxidase (LOX), and lysyl oxidase-like 2 (LOXL2).

# Signaling Pathways Regulated by Oncogenic FOXM1 Isoforms

FOXM1 isoforms are embedded within complex signaling networks that drive tumorigenesis. The PI3K/AKT and Wnt/β-catenin pathways are two major cascades that are both upstream and downstream of FOXM1 activity, often forming positive feedback loops that amplify oncogenic signals.

#### **PI3K/AKT Signaling Pathway**

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Activation of this pathway leads to the phosphorylation and activation of FOXM1. In turn, oncogenic FOXM1 isoforms can enhance PI3K/AKT signaling. For instance, FOXM1D has been shown to directly bind to the p110 catalytic and p85 regulatory subunits of PI3K, enhancing its activity.[6] This creates a feedback loop that sustains pro-tumorigenic signaling.



Click to download full resolution via product page



PI3K/AKT pathway activation of and by FOXM1.

#### Wnt/β-catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is crucial for development and is frequently dysregulated in cancer. Wnt signaling can lead to the stabilization of FOXM1 protein.[7][8] In a reciprocal manner, FOXM1 can bind to  $\beta$ -catenin, enhancing its nuclear localization and transcriptional activity on target genes like c-Myc and Cyclin D1, which further drive cell proliferation.[7]



Click to download full resolution via product page

Wnt/ $\beta$ -catenin pathway interaction with FOXM1.

#### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols used to assess the oncogenic potential of FOXM1 isoforms.

#### **Lentiviral Overexpression of FOXM1 Isoforms**

This protocol is used to generate stable cell lines overexpressing specific FOXM1 isoforms to study their functional effects.

- Vector Construction: cDNA for each FOXM1 isoform (e.g., FOXM1B, FOXM1C) is cloned into a lentiviral expression vector.
- Lentivirus Production: The lentiviral vector, along with packaging plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.
- Transduction: Target cancer cells are infected with the lentiviral particles containing the FOXM1 isoform constructs.



 Selection and Verification: Transduced cells are selected using an appropriate antibiotic resistance marker present on the vector. Overexpression of the specific FOXM1 isoform is then confirmed by RT-qPCR and Western blotting.



Click to download full resolution via product page

Workflow for generating FOXM1 overexpressing cells.

#### **Soft Agar Colony Formation Assay**

This assay measures anchorage-independent growth, a hallmark of cellular transformation.

- Base Agar Layer: A layer of 0.6% agar in complete medium is prepared and allowed to solidify in a 6-well plate.
- Cell Suspension: Cells overexpressing a FOXM1 isoform (or control cells) are trypsinized and resuspended in complete medium.
- Top Agar Layer: The cell suspension is mixed with 0.3% low-melting-point agar in complete medium and layered on top of the base agar.
- Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 2-4 weeks, with the addition of fresh medium periodically to prevent drying.
- Colony Counting: Colonies are stained with crystal violet and counted using a microscope.
   The number and size of colonies are indicative of transforming potential.

#### **Transwell Migration and Invasion Assay**

This assay quantifies the migratory and invasive capabilities of cancer cells.

• Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with a basement membrane extract (e.g., Matrigel). For migration assays, the insert is not coated.



- Cell Seeding: Cells expressing different FOXM1 isoforms are serum-starved and then seeded into the upper chamber in a serum-free medium.
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
- Incubation: The plate is incubated for a period of 16-48 hours, allowing cells to migrate or invade through the membrane.
- Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[9][10]

#### Conclusion

The oncogenic potential of FOXM1 is largely attributed to its transcriptionally active isoforms, FOXM1B and FOXM1C. While both are implicated in promoting cancer progression, their relative contributions may vary depending on the cellular context and cancer type. Experimental evidence suggests that FOXM1B may possess a higher intrinsic transforming ability in some cancers, whereas FOXM1C expression levels may be a more significant prognostic indicator in others. Both isoforms exert their oncogenic functions through the modulation of key signaling pathways such as PI3K/AKT and Wnt/β-catenin. Further research into the isoform-specific functions and regulatory mechanisms of FOXM1 will be critical for the development of targeted therapies against this important oncoprotein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FOXM1b, which is present at elevated levels in cancer cells, has a greater transforming potential than FOXM1c PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1: A small fox that makes more tracks for cancer progression and metastasis PMC [pmc.ncbi.nlm.nih.gov]



- 3. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXM1c is the predominant FOXM1 isoform expressed in cholangiocarcinoma that associated with metastatic potential and poor prognosis of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. PI3K activation is enhanced by FOXM1D binding to p110 and p85 subunits PMC [pmc.ncbi.nlm.nih.gov]
- 7. FoxM1 Promotes β-Catenin Nuclear Localization and Controls Wnt Target-Gene Expression and Glioma Tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. pharm.ucsf.edu [pharm.ucsf.edu]
- 10. FoxM1 promotes epithelial—mesenchymal transition, invasion, and migration of tongue squamous cell carcinoma cells through a c-Met/AKT-dependent positive feedback loop -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the oncogenic potential of different FOXM1 isoforms.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3999298#comparing-the-oncogenic-potential-of-different-foxm1-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com